

Ethylamine-N,N-d2: Technical Reference & Synthesis Guide

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Compound of Interest

Compound Name: Ethylamine-N,N-d2

CAS No.: 5852-45-9

Cat. No.: B1610470

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Executive Summary

Ethylamine-N,N-d2 (

, CAS 5961-68-2) is the isotopologue of ethylamine where the two amino protons are substituted with deuterium. It serves as a critical probe in mechanistic organic chemistry, specifically for determining Kinetic Isotope Effects (KIE) in nucleophilic substitutions and eliminations. Due to the lability of the N-D bonds, this compound requires rigorous anhydrous handling to prevent rapid back-exchange with atmospheric moisture. This guide details its physicochemical profile, spectroscopic fingerprints, and a validated vacuum-line synthesis protocol.

Physicochemical Properties

Ethylamine-N,N-d2 shares the volatility of its protium analog but exhibits distinct mass and vibrational characteristics.

Property	Value / Description	Note
Formula		
Molecular Weight	47.10 g/mol	+2.01 Da shift vs. Ethylamine ()
Physical State	Gas / Volatile Liquid	Bp is close to ambient
Boiling Point	~16.6 °C (760 mmHg)	Requires cold handling
Density	~0.70 g/cm ³ (at 0 °C)	Est.[1] based on analog
Isotopic Purity	Typically >98 atom % D	Degradable by moisture
Basicity ()	~10.8 (Conjugate Acid)	Secondary isotope effect on basicity is minimal

Spectroscopic Signatures

Differentiation between Ethylamine-

and -

is primarily achieved via Vibrational Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR).

3.1 Infrared Spectroscopy (Gas Phase/Liquid Film)

The most diagnostic feature is the isotopic shift of the N-H stretching frequency. Using the harmonic oscillator approximation (

), the N-D stretch appears at lower wavenumbers.

- N-H Stretch (): 3400–3250 cm⁻¹ (Broad/Doublet for primary amine)
- N-D Stretch (

):2400–2550 cm^{-1} (Shift factor

)

- Fingerprint Region: The scissoring mode ($\sim 1600 \text{ cm}^{-1}$) shifts to the scissoring mode ($\sim 1200 \text{ cm}^{-1}$).

3.2 NMR Spectroscopy (

H, CDCl_3

)

- -Ethylamine:
1.10 (t, 3H), 2.74 (q, 2H), 1.2–2.0 (br s, 2H,).
- -Ethylamine:
1.10 (t, 3H), 2.74 (m, 2H).
 - Key Difference: Complete disappearance of the broad amino proton signal.
 - Coupling: The methylene protons () may appear slightly broadened or show complex coupling due to coupling, though this is often unresolved in standard field strengths.

Synthesis & Preparation Protocol

Safety Warning: Ethylamine is a flammable gas and a severe irritant. All operations must be conducted in a fume hood. The synthesis involves vacuum line techniques to handle the volatile product.[2]

4.1 Method: Salt Exchange and Base Liberation

Direct synthesis from ethylamine hydrochloride (

) and Deuterium Oxide (

) is the industry standard. The process relies on the thermodynamic equilibrium favoring N-D formation in excess

Reagents:

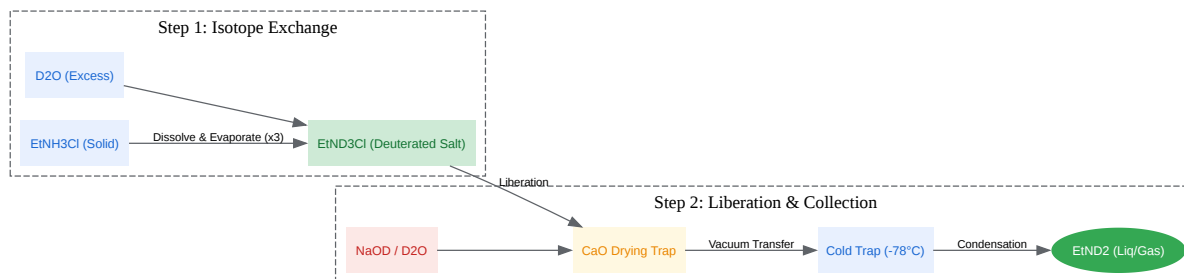
- Ethylamine Hydrochloride (, anhydrous)
- Deuterium Oxide (, >99.8% D)
- Sodium Deuterioxide (, 40% wt in) or Sodium Metal
- Drying Agent: Calcium Oxide (CaO) or Molecular Sieves (3Å, activated)

4.2 Step-by-Step Protocol

- Exchange Cycle 1:
 - Dissolve 5.0 g of in 10 mL of in a round-bottom flask.
 - Stir for 30 minutes to equilibrate ().
 - Remove solvent in vacuo (rotary evaporator) to dryness.

- Repeat this step 2–3 times to ensure >98% deuteration of the ammonium salt ().
- Liberation Setup (Vacuum Transfer):
 - Place the dried in a Schlenk flask connected to a vacuum line.
 - Connect a receiving trap (cold finger) cooled with Liquid Nitrogen (-196 °C) or Dry Ice/Acetone (-78 °C).
 - Insert an intermediate drying trap containing activated CaO or NaOH pellets to catch water vapor.
- Liberation & Collection:
 - Add excess solution (or solid NaOH dissolved in minimal) dropwise to the salt under a slow stream of Nitrogen or static vacuum.
 - Reaction:
 - Gently heat the reaction flask (40–50 °C). The Ethylamine-gas will evolve, pass through the drying trap, and condense in the cold receiver.
- Final Storage:
 - Isolate the receiver. The product is a liquid at <16 °C.
 - Transfer under vacuum into a stainless steel cylinder or a Young's tap ampoule containing activated molecular sieves.

4.3 Synthesis Workflow Diagram



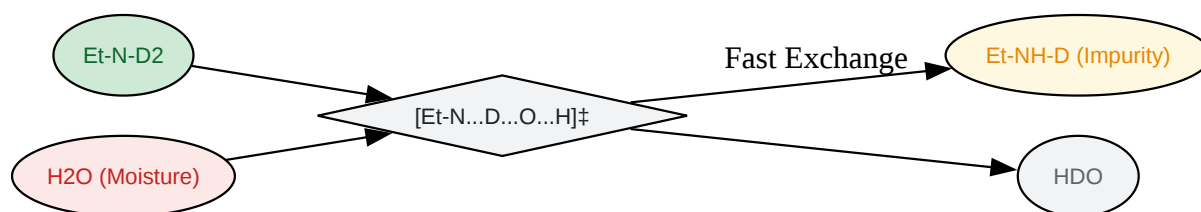
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Caption: Workflow for the conversion of Ethylamine HCl to **Ethylamine-N,N-d₂** via salt exchange and vacuum transfer.

Handling & Stability (The "Labile" Problem)

The N-D bond is labile, meaning the deuterium atoms exchange rapidly with any available protons (from moisture in air or protic solvents).

- Mechanism: Grotthuss-type hopping mechanism.
- Critical Rule: Never expose
to atmospheric air.
- Solvents: Use only anhydrous, non-protic solvents (e.g.,
dried over sieves,
) . Do not use Methanol or Water.



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Caption: Rapid proton-deuterium exchange mechanism upon exposure to moisture.

Applications in Drug Discovery & Research

6.1 Kinetic Isotope Effects (KIE)

Ethylamine-N,N-d2 is used to probe reaction mechanisms involving the amine nitrogen.

- Primary KIE: If the N-H(D) bond is broken in the rate-determining step (e.g., oxidation of amines), a significant isotope effect () is observed.
- Secondary KIE: In nucleophilic substitution reactions (e.g., attacking an alkyl halide), the change in hybridization (transition state) or steric environment caused by D vs H can be measured to elucidate transition state geometry.

6.2 "Masked" Spectroscopic Probes

In complex protein or peptide NMR, replacing

with

renders the group "silent" in

¹H NMR. This simplifies the spectrum, allowing researchers to observe underlying signals that were previously obscured by the broad amine peak.

References

- NIST Mass Spectrometry Data Center. "**Ethylamine-N,N-d2** Gas Phase Spectrum." National Institute of Standards and Technology.[3]
- Sigma-Aldrich. "**Ethylamine-N,N-d2** Product Specification & Safety Data Sheet." Merck KGaA.
- Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." *Chemical Reviews*, 111(8), 4857–4963.
- Organic Syntheses. "General Methods for Preparation of Alkylamines." *Org.[4][5] Synth. Coll.* Vol. (Various entries on amine handling).

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Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Ethylamine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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